molecular formula C20H12N2O6 B11102715 [3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate

[3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate

Cat. No.: B11102715
M. Wt: 376.3 g/mol
InChI Key: OLNLUYUTPMOILY-UHFFFAOYSA-N
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Description

[3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate: is a complex organic compound characterized by its unique structure, which includes a nitro group, a dioxobenzoisoquinolin moiety, and a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, followed by cyclization and acetylation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The nitro group in [3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate can undergo reduction reactions to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Reduction: : The compound can also participate in oxidation reactions, where the phenyl acetate group can be oxidized to form carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are typically used.

Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate these reactions.

Common Reagents and Conditions

    Hydrogen gas with palladium catalyst: for reduction reactions.

    Potassium permanganate: or for oxidation reactions.

    Bromine: or with a Lewis acid catalyst for substitution reactions.

Major Products Formed

    Amino derivatives: from reduction of the nitro group.

    Carboxylic acids: from oxidation of the phenyl acetate group.

    Halogenated derivatives: from substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine: : The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dioxobenzoisoquinolin moiety may also play a role in binding to specific proteins or DNA, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in having an acetate group, but differs in its overall structure and reactivity.

    2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid: Shares the phenyl and acetate components but has different substituents and properties.

Uniqueness

  • The presence of the nitro group and the dioxobenzoisoquinolin moiety in [3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate makes it unique compared to other compounds. These structural features contribute to its distinct chemical reactivity and potential applications in various fields.

Properties

Molecular Formula

C20H12N2O6

Molecular Weight

376.3 g/mol

IUPAC Name

[3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl] acetate

InChI

InChI=1S/C20H12N2O6/c1-11(23)28-13-5-2-4-12(10-13)21-19(24)15-7-3-6-14-17(22(26)27)9-8-16(18(14)15)20(21)25/h2-10H,1H3

InChI Key

OLNLUYUTPMOILY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O

Origin of Product

United States

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